molecular formula C20H21NO2 B11489096 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11489096
M. Wt: 307.4 g/mol
InChI Key: LRSDKYVUJVPCKD-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide is an organic compound characterized by its complex structure, which includes a benzofuran ring substituted with dimethyl groups and an acetamide moiety linked to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-hydroxyacetophenone, a Friedel-Crafts acylation followed by cyclization can yield the benzofuran structure.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction. This can be achieved by reacting the benzofuran derivative with acetic anhydride or acetyl chloride.

    Linking the Phenylethyl Group: The final step involves the formation of the amide bond between the acetamide and the phenylethylamine. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring could play a role in binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the phenylethyl group, potentially altering its biological activity and physical properties.

    N-(2-phenylethyl)acetamide: Lacks the benzofuran ring, which may significantly change its chemical reactivity and applications.

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of the benzofuran ring and the phenylethylacetamide moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H21NO2/c1-14-10-15(2)20-17(13-23-18(20)11-14)12-19(22)21-9-8-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,22)

InChI Key

LRSDKYVUJVPCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC=CC=C3)C

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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